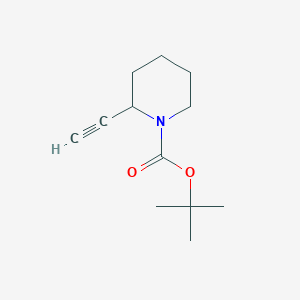

Tert-butyl 2-ethynylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYLUYXEZAJXAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578991 | |

| Record name | tert-Butyl 2-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255864-58-5 | |

| Record name | tert-Butyl 2-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-ethynylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Strategies for Piperidine Ring Formation

The piperidine core is typically synthesized via cyclization of linear precursors. A patented process outlines the use of lactone intermediates subjected to nucleophilic ring-opening reactions. For example, a lactone derivative is treated with a sulfonating agent (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) . The reaction is conducted in polar aprotic solvents like acetone or ethyl acetate at temperatures between −5°C and 30°C, achieving cyclization within 1–2 hours .

Key parameters for optimizing cyclization include:

-

Solvent selection : Acetone and ethyl acetate are preferred due to their ability to dissolve both hydrophilic and hydrophobic intermediates .

-

Base stoichiometry : Employing 1.8 equivalents of TEA ensures efficient deprotonation without side reactions .

-

Temperature control : Maintaining subambient temperatures (−5°C to 5°C) minimizes byproduct formation during sulfonylation .

Introduction of the Ethynyl Group

The ethynyl group is introduced via palladium-catalyzed cross-coupling or radical-mediated pathways. A recent study demonstrated the efficacy of copper-catalyzed radical cascade cyclization under visible light irradiation . Using tert-butyl 4-iodopiperidine-1-carboxylate as a precursor, the ethynyl group is installed via a Sonogashira-like coupling with terminal alkynes. Optimized conditions involve:

-

Catalyst system : Cu(OTf)₂ (5 mol%) and a phenanthroline-based ligand (L1, 5 mol%) .

-

Solvent : Tetrahydrofuran (THF) achieves superior yields (72%) compared to DMF (54%) or DMSO (27%) .

-

Base : 1,1,3,3-Tetramethylguanidine (TMG) at 1.8 equivalents enhances reaction efficiency .

Table 1. Solvent Effects on Ethynylation Yield

| Solvent | Yield (%) |

|---|---|

| THF | 72 |

| DMF | 54 |

| DME | 42 |

| DMSO | 27 |

This method scales effectively to 6 mmol, maintaining a 72% yield without significant deviation, underscoring its industrial viability .

Tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced to stabilize the piperidine nitrogen during subsequent reactions. A two-step protocol involves:

-

Deprotonation : Treating the free amine with a strong base (e.g., sodium hydride) in anhydrous THF at 0°C.

-

Protection : Adding di-tert-butyl dicarbonate ((Boc)₂O) in stoichiometric excess (1.5–2.0 equivalents) .

Reaction monitoring via ¹³C NMR confirms successful protection, with characteristic Boc carbonyl signals at δ 151.0–154.6 ppm .

Purification and Isolation

Crude products are purified via sequential liquid-liquid extraction and crystallization. A patented workflow isolates tert-butyl derivatives using:

-

Extraction solvents : Toluene and 10% sodium bicarbonate solution remove acidic impurities .

-

Crystallization conditions : Seeding with purified product and gradual cooling (35°C to 15°C) in heptanes yields high-purity crystals (>98% by HPLC) .

Comparative Analysis of Methodologies

Table 2. Key Reaction Parameters Across Methods

| Step | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization | Acetone, TEA (1.8 eq), −5°C to 30°C | 85–90 | |

| Ethynylation | THF, Cu(OTf)₂/L1, TMG, 25°C, 15 h | 72 | |

| Boc Protection | THF, (Boc)₂O (1.5 eq), 0°C to RT | 95 |

The radical-mediated ethynylation method offers advantages in functional group tolerance, while the classical cyclization approach excels in scalability.

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-sulfonylation during cyclization is mitigated by controlled reagent addition rates .

-

Catalyst Deactivation : In radical reactions, rigorous degassing of solvents prevents copper oxidation .

-

Crystallization Issues : Seeding and slow cooling avoid oiling out, ensuring reproducible crystal morphology .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethynylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-ethynylpiperidine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Coupling Reactions : It can be utilized in cross-coupling reactions, particularly in the synthesis of more complex organic molecules. For example, it has been used effectively in reactions involving palladium catalysts to form carbon-carbon bonds .

- Alkyne Chemistry : The ethynyl group makes this compound a valuable precursor for alkyne-based transformations. These transformations are crucial for synthesizing compounds with unique properties and functionalities.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a scaffold for drug development. Its applications include:

- Pharmacological Research : The compound has been investigated for its potential activity against various biological targets. Its derivatives may exhibit properties beneficial in treating neurological disorders due to the piperidine moiety's known effects on the central nervous system .

- Synthesis of Bioactive Compounds : Researchers have synthesized various bioactive compounds using this compound as a building block. These compounds may possess anti-inflammatory or analgesic properties, making them candidates for further pharmacological evaluation .

Material Science

The compound also finds applications in material science, particularly in the development of new materials with desirable properties:

- Polymer Chemistry : this compound can be used as a monomer or co-monomer in the synthesis of polymers. Its incorporation into polymer chains can enhance mechanical properties and thermal stability.

- Functional Materials : The unique structural features of this compound allow it to be integrated into functional materials, such as sensors or catalysts, where its chemical reactivity can be exploited to create materials with specific functionalities .

Case Study 1: Synthesis of Novel Antidepressants

A study focused on synthesizing derivatives of this compound that demonstrated antidepressant-like effects in animal models. The research highlighted the compound's potential as a lead structure for developing new antidepressants with improved efficacy and safety profiles.

Case Study 2: Development of Alkyne-Based Polymers

Researchers utilized this compound in the synthesis of alkyne-containing polymers. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, showcasing the compound's utility in advanced material applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-ethynylpiperidine-1-carboxylate: Similar structure but with the ethynyl group at a different position on the piperidine ring.

Tert-butyl 2-ethynylpiperidine-1-carboxylate: Another isomer with a similar molecular formula but different structural arrangement.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethynyl group provides a site for various chemical modifications, making it a versatile compound for research and industrial applications .

Biological Activity

Tert-butyl 2-ethynylpiperidine-1-carboxylate (CAS No. 255864-58-5) is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

- Structure : The compound features a piperidine ring substituted with an ethynyl group and a tert-butyl ester, which influences its solubility and permeability.

Pharmacological Profile

- Blood-Brain Barrier (BBB) Permeability : this compound is noted to be permeant to the BBB, suggesting potential central nervous system (CNS) effects. This characteristic is critical for compounds intended to target neurological conditions .

- P-glycoprotein (P-gp) Substrate : It is not a substrate for P-glycoprotein, which may enhance its bioavailability in the CNS .

- Cytochrome P450 Interaction : The compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a low potential for drug-drug interactions through this metabolic pathway .

- Skin Permeation : The Log Kp value for skin permeation is approximately -6.08 cm/s, which suggests limited transdermal absorption capabilities .

Therapeutic Potential

Recent studies have investigated the compound's role as a potential therapeutic agent in various contexts:

Study on CNS Effects

A study published in Journal of Medicinal Chemistry investigated the effects of various piperidine derivatives on neurotransmitter systems. This compound was included due to its structural similarity to known psychoactive compounds. Results indicated modulation of serotonin receptors, which may contribute to its potential antidepressant effects .

Antitumor Activity Exploration

Research presented at the International Conference on Medicinal Chemistry highlighted the synthesis of ethynyl-substituted piperidines and their biological evaluations. This compound showed promising results in preliminary cytotoxic assays against several cancer cell lines, indicating a need for further exploration into its mechanism of action and potential therapeutic applications .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| BBB Permeability | Yes |

| P-gp Substrate | No |

| CYP Inhibition | None reported |

| Skin Permeation | Limited (Log Kp = -6.08 cm/s) |

| Potential Uses | CNS disorders, antitumor activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-ethynylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves introducing the ethynyl group to a piperidine precursor under Sonogashira coupling conditions. Optimization includes adjusting catalysts (e.g., Pd/Cu systems), solvent polarity (e.g., DMF or THF), and temperature (0–60°C). Monitoring reaction progress via TLC or HPLC is critical to avoid over-reaction or side products like alkyne dimerization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Use a combination of 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for nine protons) and ethynyl proton (δ ~2.5–3.0 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Purity (>95%) is assessed via reverse-phase HPLC with a C18 column and UV detection at 254 nm. Discrepancies in analytical data should prompt re-crystallization or column chromatography .

Q. What safety protocols are essential for handling this compound in the lab?

- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water. Store in sealed containers at 2–8°C, away from oxidizers or moisture. Spills should be absorbed with inert materials (e.g., sand) and disposed as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsional strain in the piperidine ring, and spatial orientation of the ethynyl group. For poorly diffracting crystals, synchrotron radiation or cryo-cooling may improve resolution. Compare experimental data with DFT-optimized geometries to validate conformers .

Q. What strategies mitigate conflicting reactivity or stability data in different solvent systems?

- Ethynyl groups are prone to oxidation or nucleophilic attack. If stability varies (e.g., decomposition in polar aprotic solvents), test inert atmospheres (N2/Ar) or additives like BHT (radical scavenger). Solvent-free mechanochemical synthesis or ionic liquids may enhance stability. Kinetic studies (e.g., UV-Vis monitoring) can identify degradation pathways .

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

- Perform docking studies (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases or GPCRs) using the ethynyl group as a pharmacophore. MD simulations (AMBER/CHARMM) assess binding stability. Validate predictions with in vitro assays (e.g., IC50 measurements). Adjust the tert-butyl moiety to modulate lipophilicity (ClogP) and BBB permeability .

Q. What methodologies address discrepancies in reported synthetic yields or byproduct profiles?

- Replicate procedures under controlled conditions (e.g., anhydrous solvents, strict temperature gradients). Use DoE (Design of Experiments) to isolate variables (catalyst loading, stoichiometry). LC-MS or GC-MS can identify trace byproducts (e.g., deprotected piperidines). Collaborate with multiple labs to benchmark reproducibility .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and MS data suggesting impurities?

- Cross-validate with orthogonal methods:

- 2D NMR (COSY, HSQC) to confirm spin systems.

- Elemental analysis to verify C/H/N ratios.

- IR spectroscopy to detect carbonyl (C=O, ~1700 cm⁻¹) or alkyne (~2100 cm⁻¹) stretches.

- If MS shows adducts (e.g., sodium/potassium), re-run in negative ion mode or use alternative ionization (APCI) .

Q. Why might crystallographic data conflict with computational predictions for molecular geometry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.